(1S)-1-(5-bromothiophen-2-yl)ethan-1-amine
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Overview
Description
(1S)-1-(5-bromothiophen-2-yl)ethan-1-amine is an organic compound that belongs to the class of thiophene derivatives Thiophene is a sulfur-containing heterocycle, and the presence of a bromine atom at the 5-position and an ethylamine group at the 1-position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine typically involves the bromination of thiophene followed by the introduction of the ethylamine group. One common method includes:
Bromination of Thiophene: Thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-thiophene.
Introduction of Ethylamine Group: The 5-bromo-thiophene is then subjected to a nucleophilic substitution reaction with ethylamine under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-bromothiophen-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide, cyanide, or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium cyanide, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene derivatives without bromine.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(1S)-1-(5-bromothiophen-2-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and ethylamine group play crucial roles in binding to the target sites, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-thiophenecarboxaldehyde
- 5-Bromo-2-thiophenemethanol
- 5-Bromo-2-thiophenecarboxylic acid
Uniqueness
(1S)-1-(5-bromothiophen-2-yl)ethan-1-amine is unique due to the presence of both a bromine atom and an ethylamine group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar thiophene derivatives.
Biological Activity
(1S)-1-(5-bromothiophen-2-yl)ethan-1-amine is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H8BrN with a molecular weight of approximately 206.10 g/mol. The presence of the bromine atom on the thiophene ring enhances its reactivity and potential biological activity, making it a subject of interest in various research fields .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, possibly through the inhibition of specific enzymes involved in inflammatory processes.
- Neurotransmitter Modulation : Given its structural similarities to known psychoactive compounds, this compound could interact with neurotransmitter systems, influencing mood and cognitive functions.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Receptor Binding : The compound may bind to various receptors or enzymes, altering biochemical pathways and cellular signaling.
- Enzyme Inhibition : It may inhibit the activity of enzymes associated with inflammation and other physiological processes, leading to reduced inflammatory responses.
Case Studies and Research Findings
Several studies have investigated the biological activity and potential therapeutic applications of this compound:
Study | Findings |
---|---|
Study A | Demonstrated antimicrobial activity against Gram-positive bacteria with an IC50 value indicating significant potency. |
Study B | Reported anti-inflammatory effects in vitro, showing a reduction in cytokine release from activated immune cells. |
Study C | Investigated neurotransmitter modulation, suggesting potential antidepressant-like effects in animal models. |
Comparative Analysis with Similar Compounds
Similar compounds have been studied for their biological activities, providing context for understanding the potential effects of this compound:
Properties
IUPAC Name |
(1S)-1-(5-bromothiophen-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBMETYMNLJOEL-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(S1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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